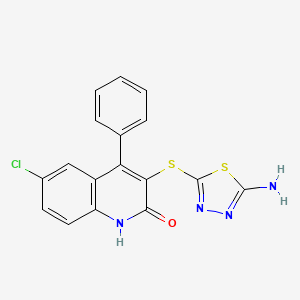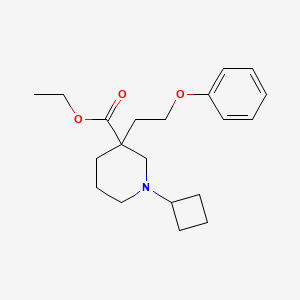![molecular formula C22H29N5O B5990274 1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol](/img/structure/B5990274.png)
1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol is a complex organic compound that features multiple functional groups, including an indole, piperidine, triazole, and cyclopentanol. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the piperidine ring. The triazole ring is then introduced through a cycloaddition reaction, and finally, the cyclopentanol moiety is added.
Indole Derivative Preparation: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Piperidine Formation: The piperidine ring can be formed via the hydrogenation of pyridine or through the reductive amination of 1,5-diketones.
Triazole Formation: The triazole ring is typically introduced using the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes in the presence of a copper catalyst.
Cyclopentanol Addition: The final step involves the addition of the cyclopentanol group, which can be achieved through various methods such as Grignard reactions or reduction of cyclopentanone derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperidine and triazole rings may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-indol-3-ylmethyl)piperidine: Lacks the triazole and cyclopentanol groups.
1-(1H-indol-3-ylmethyl)-1-methylpiperidinium iodide: Contains a methylpiperidinium group instead of the triazole and cyclopentanol groups.
1-(1H-indol-3-yl)-2-(1,2,3-triazol-4-yl)ethanol: Contains an ethanol group instead of the cyclopentanol group.
Uniqueness
1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol is unique due to its combination of functional groups, which may confer distinct biological activities and chemical properties
Propiedades
IUPAC Name |
1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c28-22(9-3-4-10-22)21-16-27(25-24-21)14-17-6-5-11-26(13-17)15-18-12-23-20-8-2-1-7-19(18)20/h1-2,7-8,12,16-17,23,28H,3-6,9-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNQVUWKTISKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CN(N=N2)CC3CCCN(C3)CC4=CNC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B5990203.png)
![4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5990204.png)
![7-(2,3-dimethoxybenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5990218.png)
![2-[(3-amino-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B5990221.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5990228.png)
![N-isopropyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5990234.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5990236.png)
![2-(3-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B5990251.png)
![N-benzyl-1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-N-methyl-3-piperidinamine](/img/structure/B5990265.png)


![N-{4-[({1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}amino)methyl]phenyl}acetamide](/img/structure/B5990285.png)
![4-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-1-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]piperidin-4-ol](/img/structure/B5990286.png)
